molecular formula C19H17NO3 B2918499 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide CAS No. 929390-91-0

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide

Cat. No.: B2918499
CAS No.: 929390-91-0
M. Wt: 307.349
InChI Key: ZGWKIGBOYKTQJU-UHFFFAOYSA-N
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Description

Chemical compounds like “N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide” are typically characterized by their molecular formula, molecular weight, and structure . They can be part of a larger family of compounds, sharing similar chemical properties.


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with specific reagents and conditions. The synthesis of complex compounds often involves multiple steps, each requiring careful optimization .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Anti-inflammatory Activity : A study on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, indicating the potential of benzofuran derivatives in developing anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Molecular docking studies also suggested their binding interactions with Cyclooxygenase 1 (COX1), indicating their utility in ligand-protein interaction studies (Y. Mary et al., 2020).

  • Antitumor Activity : Synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines, underscoring the importance of such compounds in antitumor research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This includes assessing its toxicity, flammability, and potential environmental impact .

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)18(22)19-12(2)16-10-15(20-13(3)21)8-9-17(16)23-19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWKIGBOYKTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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